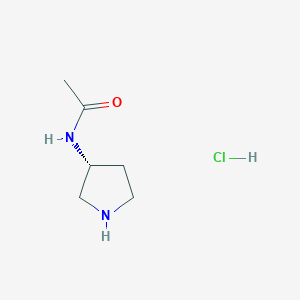

N-(3R)-3-Pyrrolidinyl-acetamide HCl

Description

Properties

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIYDYVCYFKVCW-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3R)-3-Pyrrolidinyl-acetamide HCl typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form N-(3R)-3-Pyrrolidinyl-acetamide.

Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the N-(3R)-3-Pyrrolidinyl-acetamide to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3R)-3-Pyrrolidinyl-acetamide HCl can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of the pyrrolidine ring.

Reduction: Formation of reduced derivatives, such as amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(3R)-3-Pyrrolidinyl-acetamide HCl has the chemical formula C6H13ClN2O and is characterized by a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The compound's structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.

Medicinal Chemistry

The pyrrolidine ring is a crucial element in many pharmaceutical compounds due to its ability to modulate biological activity. Research indicates that derivatives of pyrrolidine, including this compound, can serve as effective inhibitors of specific receptors and enzymes involved in various diseases.

- Opioid Receptor Modulation : Studies have shown that pyrrolidine derivatives can act on opioid receptors, which are critical in pain management and addiction therapies. For instance, selective κ-opioid receptor antagonists have been developed based on pyrrolidine structures, demonstrating efficacy in treating stress-related disorders .

- Glycine Transporter Inhibition : The compound has been investigated for its potential as a GlyT1 inhibitor, which may provide therapeutic avenues for schizophrenia and other glutamatergic dysfunctions. The design of these inhibitors often involves modifications to the pyrrolidine framework to enhance potency and selectivity .

Drug Discovery

This compound has been utilized as a starting material for synthesizing novel compounds with enhanced therapeutic profiles. Its applications in drug discovery include:

- Synthesis of Anticancer Agents : Researchers have explored spiro-pyrrolidine derivatives as potential anti-cancer agents targeting histone deacetylases (HDACs) and prohibitin proteins. These compounds showed significant cytotoxicity against breast cancer cell lines, indicating their potential in cancer therapy .

- PPAR Agonists : The compound's derivatives have been studied as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which play roles in metabolic regulation. These compounds demonstrated promising results in managing conditions like type 2 diabetes by restoring glucose metabolism .

GlyT1 Inhibitors

A series of pyrrolidine sulfonamides were synthesized based on this compound, showing selective inhibition of GlyT1 with Ki values around 0.198 µM. These compounds exhibited lower efflux ratios, indicating better brain penetration, which is critical for treating central nervous system disorders associated with NMDA receptor dysfunction .

Anticancer Activity

In a study focusing on spiro[pyrrolidine-3,3'-oxindoles], several derivatives were synthesized that inhibited the growth of MCF-7 breast cancer cells at micromolar concentrations. The mechanism involved dual inhibition of HDAC2 and PHB2, showcasing the therapeutic potential of pyrrolidine-based scaffolds in oncology .

Mechanism of Action

The mechanism of action of N-(3R)-3-Pyrrolidinyl-acetamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(3R)-3-Pyrrolidinyl-acetamide HCl, the following structurally related compounds are analyzed:

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Stereochemical Differences :

- The (R)- and (S)-enantiomers of N-(pyrrolidin-3-yl)acetamide HCl (similarity score: 0.97 ) exhibit identical molecular formulas but differ in spatial configuration. Enantiomeric pairs often display divergent pharmacological profiles, such as receptor binding affinity or metabolic pathways. For example, the (R)-form may show higher selectivity for specific biological targets compared to the (S)-form.

Substituent Effects :

- N-Methylation (e.g., (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl) introduces a methyl group, increasing molecular weight (178.66 g/mol) and lipophilicity. This modification can enhance membrane permeability but may reduce solubility in aqueous media .

- Benzyl Addition (e.g., (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide) adds aromatic bulk, altering electronic properties and increasing hydrophobicity. This compound’s safety profile includes acute oral toxicity (H302) and skin irritation (H315), suggesting stricter handling requirements compared to the unsubstituted parent compound .

Functional Group Variations :

- Nitrophenyl Substitution (e.g., N-(3-nitrophenyl)acetamide) introduces a strong electron-withdrawing group, shifting reactivity and stability. Such derivatives are often intermediates in agrochemical or dye synthesis, contrasting with the pharmaceutical focus of pyrrolidinyl-acetamides .

Physicochemical Properties :

- The hydrochloride salt form of N-(3R)-3-Pyrrolidinyl-acetamide ensures enhanced solubility in polar solvents compared to its free base. In contrast, benzyl- or nitrophenyl-substituted analogs may require organic solvents for dissolution .

Biological Activity

N-(3R)-3-Pyrrolidinyl-acetamide HCl is a pyrrolidine derivative characterized by its five-membered nitrogen-containing heterocycle. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. The hydrochloride form enhances its solubility, making it suitable for various biological studies and synthetic applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as receptors and enzymes. The compound's mechanism of action involves modulation of these targets, which can lead to various physiological effects. Research indicates that it may influence pathways related to metabolic processes, neuropharmacology, and receptor signaling.

Pharmacological Properties

This compound has been studied for its pharmacological properties, particularly in the context of drug design:

- Agonistic Activity : Some derivatives exhibit agonistic properties towards specific receptors, such as the GPR40 receptor implicated in glucose metabolism and insulin secretion .

- Inhibition : The compound has shown potential as an inhibitor for various kinases involved in cancer progression, with some derivatives displaying nanomolar activity against CK1 isoforms .

Toxicity and Safety

The compound's safety profile is critical for its application in research and potential therapeutic use. It has been noted that this compound can cause skin irritation and severe burns upon contact . Therefore, handling precautions are necessary during laboratory use.

Case Studies

- Diabetes Treatment : A study highlighted the development of pyrrolidine derivatives, including this compound, which demonstrated efficacy in enhancing insulin secretion via GPR40 agonism. This suggests a potential role in diabetes management .

- Cancer Research : Research on pyrrolidine derivatives has shown promise in targeting CK1 kinases, with specific compounds exhibiting significant inhibitory effects on cancer cell lines. This positions this compound as a candidate for further development in oncology .

Comparative Analysis

To understand the uniqueness of this compound compared to other pyrrolidine derivatives, a comparison table is provided below:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains acetamide group; 3R stereochemistry | Modulates GPR40; potential kinase inhibition |

| Pyrrolidine | Basic structure without functional groups | Limited biological activity |

| Pyrrolidine-2-one | Carbonyl group presence | Varies; some show enhanced receptor interactions |

| Pyrrolidine-2,5-diones | Multiple carbonyl groups | Potentially increased reactivity and selectivity |

Q & A

Q. How to troubleshoot inconsistent chiral purity in synthesized batches of this compound?

- Methodological Answer :

- Reaction Monitoring : Track enantiomeric excess (ee) at each step via chiral HPLC. If ee drops below 95%, optimize acylation conditions (e.g., lower temperature) .

- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) to minimize racemization during HCl salt formation .

- Crystallization : Recrystallize from ethanol/water (7:3) to enhance enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.